N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide
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Description
N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide is a useful research compound. Its molecular formula is C11H12N6O and its molecular weight is 244.258. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide are involved in the biosynthesis of Strigolactone (SL), a type of plant hormone . The compound has been designed as an inhibitor of SL biosynthesis . It has also shown promising activity against cancer cell lines .
Mode of Action
The compound interacts with its targets by inhibiting the biosynthesis of SL . This results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, some derivatives of the compound have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
The compound affects the SL biosynthesis pathway. SL biosynthesis starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . The core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . The compound inhibits this pathway, leading to increased shoot branching and inhibition of seed germination .
Pharmacokinetics
The compound’s molecular weight (21118 g/mol) and solid physical form suggest that it may have good bioavailability .
Result of Action
The compound’s action results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, some derivatives of the compound have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Action Environment
The compound’s solid physical form suggests that it may be stable under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole core, which is present in N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide, has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,4-triazole motif structurally resembling to the amide bond
Cellular Effects
It is known that 1,2,4-triazole derivatives have shown promising anticancer activity against various cancer cell lines . The exact influence of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is yet to be determined.
Molecular Mechanism
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O/c12-10(6-17-8-13-7-14-17)15-16-11(18)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOSQNMLHWWKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C(CN2C=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C(/CN2C=NC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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